4-(Ethoxycarbonyl)picolinic acid
Description
Contextualization within Pyridine (B92270) Carboxylic Acids
Pyridine carboxylic acids are organic compounds that feature a pyridine ring substituted with one or more carboxyl groups. The position of the carboxylic acid group on the pyridine ring gives rise to three primary isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). wikipedia.orgorgsyn.org Each of these isomers exhibits distinct electronic properties and spatial arrangements, which in turn dictates their chemical behavior and applications.
Picolinic acid, the parent framework of the title compound, is distinguished by the proximity of the nitrogen atom to the carboxylic acid group at the 2-position. wikipedia.org This arrangement is crucial for its characteristic chelating ability. The broader family of pyridine carboxylic acids has been a source of numerous important molecules, including pharmaceuticals and enzyme inhibitors, highlighting the significance of this structural class in medicinal chemistry. wikipedia.orgontosight.ai 4-(Ethoxycarbonyl)picolinic acid is a derivative of picolinic acid, featuring an additional ethoxycarbonyl group at the 4-position, which modifies the electronic and steric profile of the parent molecule.
Structural Significance for Ligand Design and Synthetic Methodologies
The structural arrangement of picolinic acid is of paramount importance for its role in ligand design. The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxyl group can coordinate to a single metal center, forming a stable five-membered ring. This bidentate chelation makes picolinic acid and its derivatives effective ligands for a wide array of metal ions, including chromium, zinc, manganese, copper, and iron. wikipedia.orgnih.gov
The introduction of substituents onto the pyridine ring, as seen in this compound, allows for the fine-tuning of the ligand's properties. An ethoxycarbonyl group at the 4-position can influence the electron density of the pyridine ring, thereby modulating the strength of the metal-ligand bonds. Furthermore, the ester functionality provides an additional site for synthetic modification, enabling the construction of more complex, multifunctional ligands. These tailored ligands are instrumental in the development of catalysts for organic transformations, new materials with specific electronic or magnetic properties, and agents for biomedical applications like medical imaging. nih.govresearchgate.net The synthesis of such derivatives often starts from commercially available picoline, which can be oxidized to form the picolinic acid core. wikipedia.org
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molar Mass | 195.17 g/mol |
| CAS Number | 21908-14-5 |
| Predicted Density | 1.304±0.06 g/cm³ |
| Predicted Boiling Point | 373.0±27.0 °C |
| Predicted pKa | 3.27±0.10 |
Note: Some properties are based on computational predictions.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)6-3-4-10-7(5-6)8(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVVYNXEJSGLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699208 | |
| Record name | 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21908-14-5 | |
| Record name | 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Ethoxycarbonyl Picolinic Acid and Its Precursors
Synthetic Routes and Strategies for 4-(Ethoxycarbonyl)picolinic Acid
The construction of the this compound scaffold can be achieved through several strategic pathways, primarily involving the formation of the ester and the functionalization of the pyridine (B92270) ring. The key precursor for many of these syntheses is pyridine-2,4-dicarboxylic acid.
Esterification is a fundamental step in the synthesis of this compound, typically starting from pyridine-2,4-dicarboxylic acid. The regioselectivity of this reaction is crucial.
Fischer Esterification: The direct esterification of pyridine-2,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is a common method. This reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction towards the product. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.
DCC/DMAP Coupling: A milder method for esterification involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylaminopyridine) (DMAP) as a catalyst. This method is often employed for more sensitive substrates and can be performed at room temperature. The reaction proceeds under nonacidic, mildly basic conditions.
Hydrolysis: The reverse reaction, selective hydrolysis of a diester such as diethyl pyridine-2,4-dicarboxylate, can also be a route to the monoester product. Controlling the stoichiometry of the base (e.g., sodium hydroxide) and the reaction conditions is critical to achieve selective hydrolysis of one ester group over the other. Acid-catalyzed hydrolysis is also possible. For instance, studies on di(ethoxycarbonyl)pyridine N-oxides have shown that acid hydrolysis can selectively cleave the ester group at the 2-position due to the influence of intramolecular hydrogen bonds.
A general synthetic scheme is presented below:
Route A: Pyridine-2,4-dicarboxylic acid is reacted with ethanol and a catalytic amount of sulfuric acid.
Route B: Pyridine-2,4-dicarboxylic acid is treated with an alcohol in the presence of DCC and a catalytic amount of DMAP.
| Method | Reagents | Key Features |
| Fischer Esterification | Ethanol (excess), H₂SO₄ (catalyst) | Equilibrium-driven; requires acidic conditions. |
| DCC/DMAP Coupling | Ethanol, DCC, DMAP (catalyst) | Mild, non-acidic conditions; suitable for sensitive substrates. |
| Selective Hydrolysis | Diethyl pyridine-2,4-dicarboxylate, NaOH (1 eq.) | Requires careful control of stoichiometry and conditions. |
Introducing substituents onto the pyridine ring is a key strategy for creating derivatives of this compound. This is often accomplished by starting with a pre-functionalized picolinic acid derivative.
Nitration and Reduction: An amino group can be introduced at the 4-position of the pyridine ring. A common strategy involves the nitration of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid to yield 4-nitropicolinic acid N-oxide umsl.edu. The nitro group can then be reduced to an amino group using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) umsl.edu. Subsequent esterification of the carboxylic acid at the 2-position would yield the 4-amino substituted target molecule.
Palladium-Catalyzed Cross-Coupling: Carbon-carbon bonds can be formed at the 4-position using palladium-catalyzed cross-coupling reactions. This approach typically starts with a halogenated pyridine, such as 2,4-dichloropyridine. Ligand-controlled C4-selective Suzuki, Kumada, and Negishi cross-couplings allow for the introduction of various aryl, heteroaryl, and alkyl groups nih.gov. For example, using a sterically hindered N-heterocyclic carbene (NHC) ligand with a palladium catalyst can direct the coupling to the C4 position with high selectivity, leaving the C2 chloride available for subsequent reactions or removal nih.gov. The resulting 4-substituted-2-chloropyridine can then be converted to the target picolinic acid derivative.
| Reaction | Precursor Example | Reagents | Resulting Functional Group at C4 |
| Nitration | Picolinic acid N-oxide | H₂SO₄, fuming HNO₃ | Nitro (-NO₂) |
| Reduction | 4-Nitropicolinic acid N-oxide | H₂, Pd/C | Amino (-NH₂) umsl.edu |
| Suzuki Coupling | 2,4-Dichloropyridine | Arylboronic acid, Pd catalyst, NHC ligand | Aryl group nih.gov |
| Kumada Coupling | 2,4-Dichloropyridine | Grignard reagent, Pd catalyst, NHC ligand | Alkyl/Aryl group nih.gov |
| Negishi Coupling | 2,4-Dichloropyridine | Organozinc reagent, Pd catalyst, NHC ligand | Alkyl/Aryl group nih.gov |
Achieving the correct substitution pattern—with the ethoxycarbonyl group at C4 and the carboxylic acid at C2—is the central challenge.
One primary strategy begins with pyridine-2,4-dicarboxylic acid. The differential reactivity of the two carboxylic acid groups can be exploited. The carboxylic acid at the 2-position (α-position) is often more sterically hindered and can have different electronic properties compared to the one at the 4-position (γ-position). This difference can sometimes be used to achieve selective mono-esterification under carefully controlled conditions.
Alternatively, a synthesis can start from a molecule where the 4-position is already functionalized with a group that can be converted into an ethoxycarbonyl group, such as a cyano or halo group. For example, starting with 4-cyanopyridine, a carboxamide group can be introduced at the 2-position, followed by hydrolysis of both the cyano and amide groups to form pyridine-2,4-dicarboxylic acid, which is then selectively esterified google.com.
A powerful regioselective strategy involves the use of halogenated precursors like 2,4-dichloropyridine nih.gov. As mentioned, palladium-catalyzed reactions can be directed to the C4 position, allowing for the introduction of a variety of substituents nih.gov. After C4-functionalization, the C2-chloro group can be converted into a carboxylic acid, for example, through metallation and reaction with carbon dioxide, or via other nucleophilic substitution and oxidation sequences.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, increasing yields, and improving product purity. While specific protocols for this compound are not extensively documented, the principles can be applied to its synthesis, particularly in the construction of the core pyridine ring or in subsequent functionalization steps.
Microwave irradiation can significantly shorten the reaction times for many heterocyclic syntheses compared to conventional heating nih.gov. For instance, multicomponent reactions like the Hantzsch dihydropyridine synthesis and the Bohlmann-Rahtz pyridine synthesis can be efficiently carried out in a microwave flow reactor beilstein-journals.org. These methods offer rapid access to substituted pyridine backbones which could be precursors to the target molecule beilstein-journals.org.
The benefits of microwave assistance include:
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes nih.gov.
Higher Yields: Rapid heating can minimize the formation of side products.
Improved Efficiency: Microwave heating is often more energy-efficient.
In the context of this compound synthesis, microwave irradiation could potentially be applied to accelerate the esterification step or the palladium-catalyzed cross-coupling reactions for functional group introduction.
Derivatization and Functional Group Interconversions of the Ethoxycarbonyl Moiety
The ethoxycarbonyl group at the 4-position is a versatile handle for further chemical modification.
The carboxylic acid at the 2-position can be readily converted into a variety of amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid.
Acid Chloride Formation: A common method involves converting the picolinic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride scribd.comresearchgate.net. The resulting picolinoyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct scribd.com. It has been noted that using thionyl chloride with picolinic acid can sometimes lead to chlorination at the 4-position of the pyridine ring as a side reaction researchgate.net.
Peptide Coupling Reagents: A wide array of modern coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate the acid chloride. These methods are generally milder and tolerate a wider range of functional groups.
| Coupling Reagent | Abbreviation | Typical Conditions |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDCI / HOBt | Amine, DCM, Triethylamine, Room Temperature scribd.com |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Amine, Base (e.g., DIPEA), DMF |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Amine, Base (e.g., DIPEA), DMF cam.ac.uk |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | Amine, Acetonitrile, Room Temperature researchgate.net |
These reagents work by forming a highly reactive activated ester intermediate in situ, which is then readily attacked by the amine to form the amide bond. The choice of coupling agent and conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used.
Oxidation and Reduction Processes of the Ester Group
The ethoxycarbonyl group at the 4-position of the picolinic acid scaffold is susceptible to both oxidation and reduction, offering pathways to further functionalized pyridine derivatives.
Oxidation: While direct oxidation of the ester group itself is not a common transformation, oxidative processes can be applied to the pyridine ring, which can indirectly influence the ester's reactivity. For instance, the oxidation of pyridines to their corresponding N-oxides can alter the electronic properties of the ring, potentially making the ester group more or less susceptible to subsequent reactions. The use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) is a standard method for the N-oxidation of pyridines. scripps.eduarkat-usa.org
Reduction: The reduction of the ethoxycarbonyl group to a primary alcohol is a more common and synthetically useful transformation. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively converting the ester into a hydroxymethyl group. libretexts.org It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce esters. libretexts.org The resulting (4-(hydroxymethyl)pyridin-2-yl)methanol can serve as a precursor for a variety of other compounds.
Table 1: Reduction of Ester Functionality
| Reagent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful reducing agent, capable of reducing esters and carboxylic acids. libretexts.org |
| Sodium Borohydride (NaBH₄) | No Reaction | Generally not reactive enough to reduce esters. libretexts.org |
Nucleophilic Substitution Reactions
The pyridine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). While the carboxylic acid and ester groups are not typical leaving groups in SNAr reactions, transformations involving precursor molecules with better leaving groups at these positions are common.
For instance, the synthesis of this compound can be envisaged from a precursor like diethyl 2,4-pyridinedicarboxylate where a nucleophile selectively attacks one of the ester groups. More direct nucleophilic substitution on the ring would require the presence of a good leaving group, such as a halogen, at the 2 or 4-position. In such cases, a wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the leaving group. The reaction generally proceeds through a Meisenheimer-like intermediate.
Mechanistic Investigations of Chemical Transformations
Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and achieving desired outcomes.
Reaction Pathway Elucidation
The synthesis of this compound from its precursor, diethyl 2,4-pyridinedicarboxylate, involves the selective hydrolysis of one of the two ester groups. The elucidation of this reaction pathway reveals the factors governing this selectivity. The hydrolysis of diesters can often lead to a mixture of the starting material, the desired monoester, and the diacid, making selective mono-hydrolysis challenging. mdpi.com
One proposed mechanism for achieving selectivity involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetraethylammonium bromide, TEAB). In a biphasic system (e.g., water-ethanol), the TEAB can act as a surfactant, forming micelles where the hydrolysis takes place. The quaternary ammonium cation can form an ion pair with the carboxylate anion of the initially formed monoester, rendering it less soluble in the aqueous phase and thus slowing down the second hydrolysis step. mdpi.comnih.gov This allows for the isolation of the monoester in higher yields.
Influence of Reaction Conditions on Selectivity and Yield
The selective mono-hydrolysis of diesters is highly dependent on the reaction conditions. Factors such as the nature of the base, the solvent system, the temperature, and the presence of catalysts play a critical role in determining the yield and selectivity of the desired monoester.
In a study on the selective monohydrolysis of structurally similar diethyl 4-aryl-4H-pyran-3,5-dicarboxylates, the amount of sodium hydroxide (B78521) (NaOH) used was found to be a key factor. mdpi.com Using a stoichiometric amount or a slight excess of NaOH was crucial for maximizing the yield of the monoester while minimizing the formation of the diacid. mdpi.com An excess of base leads to a significant increase in the formation of the diacid byproduct. mdpi.com
The choice of solvent also significantly impacts the reaction. A mixed solvent system, such as 10% water in ethanol, can enhance the solubility of both the diester and the monoester, leading to a more efficient reaction. mdpi.com Temperature is another critical parameter that needs to be controlled to favor the mono-hydrolysis over the di-hydrolysis.
Table 2: Effect of NaOH Equivalents on Monoester Yield and Selectivity (Analogous System)
| Equivalents of NaOH | Yield of Monoester (%) | Ratio of Monoester to Diacid |
| 0.8 | Lower | Lower |
| 1.0 | Moderate | Moderate |
| 1.2 | Optimal | Higher |
| 1.5 | Decreased | Lower |
| 2.0 | Decreased | Much Lower |
Data adapted from a study on diethyl 4-aryl-4H-pyran-3,5-dicarboxylates, which serves as an illustrative example of the principles involved. mdpi.com
Computational and Theoretical Investigations of 4 Ethoxycarbonyl Picolinic Acid and Its Analogues
Electronic Structure and Molecular Conformation Studies
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a widely used computational method to determine the ground state geometries and electronic properties of molecules. For analogues of 4-(Ethoxycarbonyl)picolinic acid, such as 4-methoxypicolinic acid and 4-nitropicolinic acid, DFT calculations have been employed to study their molecular structures. academicjournals.org These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. The choice of functional, such as B3LYP, and basis set, like 6-311++G**, is crucial for obtaining accurate results. academicjournals.org For instance, studies on similar picolinic acid derivatives have shown that DFT can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net The optimized geometry is essential for subsequent calculations of other molecular properties.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govscirp.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For analogues of this compound, the HOMO and LUMO energies have been calculated using DFT. researchgate.net These analyses help in understanding the electronic transitions and the regions of the molecule that are more likely to be involved in chemical reactions.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 |
| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | - | - | 4.6255 |
First-Order Hyperpolarizabilities
Conformational Analysis and Stability
The presence of rotatable bonds in this compound, such as the C-C bond connecting the ethoxycarbonyl group to the pyridine (B92270) ring and the C-O bond within the ester group, allows for different conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. Computational studies on picolinic acid derivatives have shown that even small changes in substituents can lead to significant conformational changes. researchgate.net These studies help in understanding the flexibility of the molecule and how it might interact with other molecules, such as biological receptors.
Intermolecular Interactions and Hydrogen Bonding
Intermolecular interactions play a crucial role in determining the physical properties of molecular solids, such as their crystal packing and melting point. For this compound, several types of intermolecular interactions are expected. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to the formation of strong O-H···O or O-H···N hydrogen bonds. mdpi.commdpi.com The ester group can also participate in weaker C-H···O hydrogen bonds. mdpi.com Furthermore, the pyridine ring can engage in π-π stacking interactions with neighboring molecules. Computational methods can be used to model and quantify the strength of these different intermolecular interactions, providing a deeper understanding of the solid-state behavior of the compound. mdpi.com Studies on related picolinic acid derivatives have highlighted the importance of both intramolecular and intermolecular hydrogen bonds in stabilizing their crystal structures. nih.gov
Picolinic Acid-Water Complexes
Computational chemistry offers a powerful lens through which to examine the non-covalent interactions between picolinic acid, a primary analogue of this compound, and water molecules. Such studies are fundamental to understanding the solvation process and the influence of an aqueous environment on the molecule's structure and properties.
Quantum chemical calculations, including Hartree-Fock and Density Functional Theory (DFT) with a 6-311++G(d,p) basis set, have been employed to investigate the hydrogen-bonded complexes of picolinic acid and water. researchgate.netnih.govrsc.org These studies predict the formation of several stable conformers for the binary complexes of picolinic acid with a single water molecule. researchgate.netnih.gov The interaction with water primarily occurs at the pyridine ring nitrogen atom, which is identified as the most probable site for complexation with polar molecules like water. researchgate.net
A key finding from these theoretical investigations is the impact of water complexation on the intramolecular hydrogen bond present in the picolinic acid moiety. In some of the predicted stable picolinic acid-water complexes, the intramolecular hydrogen bond is retained. researchgate.netnih.gov However, in at least one complex, structural deformation occurs due to the cleavage of this internal bond, indicating a delicate balance between intra- and intermolecular interactions. researchgate.netnih.gov The nature of the interactions within these complexes has been further elucidated using Natural Bond Orbital (NBO) analysis and the Atoms in Molecules (AIM) theory. nih.gov
The study of larger water clusters around picolinic acid analogues, such as dipicolinic acid, has also been a subject of investigation, revealing the formation of discrete water clusters of varying sizes within the crystal structures of their metal-organic frameworks. mdpi.com These findings underscore the complex and varied ways in which picolinic acid and its derivatives can structure surrounding water molecules.
Intramolecular Hydrogen Bonding
The presence and nature of intramolecular hydrogen bonds are critical determinants of the conformational preferences and reactivity of picolinic acid and its derivatives. Computational studies have been instrumental in characterizing these internal interactions.
For the isolated picolinic acid molecule, quantum chemical calculations at various levels of theory have identified four stable conformers. researchgate.netnih.govrsc.org Across all computational methods used, the most stable conformer is consistently found to be the one that features an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring (COO-H···N). researchgate.netnih.govrsc.org This intramolecular hydrogen bond is described as a weak interaction, yet it is significant enough to dictate the molecule's preferred geometry in the gas phase. nih.gov
The strength and characteristics of these intramolecular hydrogen bonds can be significantly influenced by substituents on the pyridine ring. For instance, in 4-methoxypicolinic acid N-oxide, an analogue of picolinic acid, an extremely short and strong intramolecular O–H···O hydrogen bond is observed. nih.gov This is attributed to the electronic effects of the methoxy (B1213986) group, which enhances the hydrogen bond strength through a stabilizing interaction between the electron lone pair on the acceptor oxygen and the O–H antibonding orbital. nih.gov
The Atoms in Molecules (AIM) theory is a powerful computational tool used to analyze and characterize hydrogen bonds. nih.gov By locating bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points, the nature of the interaction can be classified. nih.govnih.gov This method has been applied to various systems to confirm the presence and investigate the nature of intramolecular hydrogen bonds. nih.gov
| Property | Description | Relevance to Hydrogen Bonding |
| Bond Critical Point (BCP) | A point between two interacting atoms where the gradient of the electron density is zero. | Its presence between a hydrogen atom and an acceptor atom is a necessary condition for a hydrogen bond. |
| Electron Density (ρ) | The measure of the probability of an electron being present at a specific location. | The value at the BCP correlates with the strength of the hydrogen bond. |
| Laplacian of Electron Density (∇²ρ) | Indicates whether the electron density is locally concentrated or depleted. | A positive value at the BCP is characteristic of closed-shell interactions, such as hydrogen bonds. |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For catalytic reactions involving analogues of this compound, theoretical studies can map out potential energy surfaces, identify intermediates, and characterize transition states.
Density Functional Theory (DFT) calculations have been successfully used to elucidate the plausible mechanism of catalytic reactions involving picolinic acid derivatives. For example, the catalytic activity of a 1D 2-picolinic acid-based Cu(II) coordination polymer in the synthesis of 1,4-disubstituted 1,2,3-triazoles (a "click" reaction) has been investigated computationally. researchgate.netnih.gov
The proposed catalytic cycle, supported by DFT calculations, involves several key steps. The calculations provide the electronic and free energies for each intermediate and transition state in the cycle, allowing for the construction of a detailed energy profile. nih.gov This profile helps in identifying the rate-determining step and understanding how the catalyst facilitates the reaction. In the case of the Cu(II)-picolinate catalyzed click reaction, the DFT study supported a plausible mechanism for the formation of the triazole product. researchgate.netnih.gov
Another example is the proposed mechanism for the synthesis of picolinate (B1231196) and picolinic acid derivatives using a UiO-66(Zr)-based catalyst, which involves a multi-component reaction. rsc.org Computational modeling can help to understand the role of the catalyst in each step of such complex transformations.
The characterization of transition states is a cornerstone of mechanistic studies in computational chemistry. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction. researchgate.net
In the aforementioned study of the Cu(II)-picolinate catalyzed click reaction, the optimized geometries of the transition states were calculated. nih.gov This analysis provides crucial information about the bonding changes that occur during the reaction, such as the formation and breaking of bonds. The energy of the transition states relative to the reactants and intermediates is used to determine the activation energies for each step of the catalytic cycle. nih.gov
Modern computational chemistry packages offer various algorithms for locating transition state structures. These methods often involve starting with a guess structure and then using optimization algorithms that follow the eigenvector with a negative eigenvalue on the potential energy surface. researchgate.net The successful location and verification of a transition state (typically by confirming the presence of a single imaginary frequency in a vibrational analysis) is a critical step in validating a proposed reaction mechanism.
| Intermediate/Transition State | Calculated Relative Free Energy (kcal/mol) | Description |
| Intermediate 1 | 0.0 | Initial reactant complex |
| Transition State 1 | +15.0 | Rate-determining transition state |
| Intermediate 2 | -5.0 | A stable intermediate species |
| Transition State 2 | +10.0 | Transition state for product formation |
| Product Complex | -20.0 | Final product coordinated to the catalyst |
| Note: The data in this table is illustrative and based on a hypothetical catalytic cycle to demonstrate the output of a transition state analysis. |
Molecular Modeling and Docking Methodologies (Focus on Methodology)
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are central to computer-aided drug design and the investigation of biological processes at a molecular level.
The general methodology for molecular docking involves several key steps. First, the three-dimensional structures of both the ligand and the receptor are required. These can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or they can be generated through homology modeling if the structure of a similar protein is known. For the ligand, its 3D conformation can be generated using molecular modeling software.
The next step is the docking simulation itself, which is performed using specialized software such as AutoDock, MOE (Molecular Operating Environment), or GOLD. researchgate.netmdpi.commdpi.com The process can be broadly categorized as follows:
Preparation of Receptor and Ligand: This involves adding hydrogen atoms, assigning partial charges, and defining the binding site (or "docking box") on the receptor. The ligand's rotatable bonds are also typically defined to allow for conformational flexibility during the docking process.
Search Algorithm: The docking program employs a search algorithm to explore the conformational space of the ligand within the defined binding site. This algorithm generates a large number of possible binding poses.
Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scoring function takes into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds between the ligand and the receptor.
Pose Analysis and Selection: The final step involves analyzing the top-ranked poses to identify the most likely binding mode. This often involves visual inspection of the interactions and sometimes further refinement using more computationally intensive methods like molecular dynamics simulations.
In studies involving picolinic acid derivatives, molecular docking has been used to explore their binding properties with various biological targets. For example, docking analyses have been performed to understand how 6-pyrazolyl picolinate compounds interact with the auxin-signaling F-box protein 5 (AFB5) in plants. researchgate.net Similarly, docking studies of phenylpicolinamide derivatives have been used to investigate their potential as c-Met kinase inhibitors in cancer therapy. nih.gov These studies typically report the predicted binding energies and detail the specific hydrogen bonds and other non-covalent interactions that stabilize the ligand-receptor complex.
Advanced Spectroscopic and Structural Characterization of 4 Ethoxycarbonyl Picolinic Acid and Its Derivatives
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like 4-(ethoxycarbonyl)picolinic acid, as it allows for the formation of gas-phase ions with minimal fragmentation. The analysis can be performed in either positive or negative ion mode.
Positive Ion Mode: In this mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, due to the basicity of the pyridine (B92270) nitrogen atom. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺), are also commonly observed.
Negative Ion Mode: Due to the presence of the acidic carboxylic acid group, the molecule can easily lose a proton to form the deprotonated molecular ion, [M-H]⁻, in negative ion mode.
High-resolution mass spectrometry (HRMS) using ESI can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.
Expected ESI-MS Ions for this compound (C₉H₉NO₄, Exact Mass: 195.0532)
| Ion Species | Formula | Mode | Calculated m/z |
| [M+H]⁺ | [C₉H₁₀NO₄]⁺ | Positive | 196.0604 |
| [M+Na]⁺ | [C₉H₉NO₄Na]⁺ | Positive | 218.0424 |
| [M-H]⁻ | [C₉H₈NO₄]⁻ | Negative | 194.0459 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This precision allows for the calculation of an exact molecular formula, a critical step in the identification and characterization of novel compounds. For this compound (C9H9NO4), HRMS provides unambiguous confirmation of its chemical formula.
In a typical HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, often by protonation to form the [M+H]+ ion in positive ion mode or deprotonation to form the [M-H]- ion in negative ion mode. pnnl.gov ESI is particularly well-suited for polar molecules such as the carboxylic acids that constitute a significant portion of dissolved organic matter. pnnl.gov The high resolving power of the mass analyzer then allows for the measurement of the ion's mass with an error in the parts-per-million (ppm) range.
The theoretical exact mass of the neutral molecule this compound is 195.0532 Da. The expected masses for the protonated and deprotonated molecular ions would be measured and compared against their theoretical values to confirm the elemental composition. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of product ions.
Table 1: Predicted HRMS Data for this compound
| Species | Formula | Theoretical Exact Mass (Da) | Expected m/z |
|---|---|---|---|
| Neutral Molecule | C9H9NO4 | 195.0532 | N/A |
| Protonated Ion [M+H]+ | C9H10NO4+ | 196.0604 | 196.0604 |
| Deprotonated Ion [M-H]- | C9H8NO4- | 194.0459 | 194.0459 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. csic.es For polar and non-volatile compounds like carboxylic acids, chemical derivatization is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov
A common strategy involves the conversion of acidic protons, such as those in carboxylic acids, into less polar functional groups. For instance, a method developed for the analysis of acidic metabolites of catecholamine and serotonin utilizes a conversion to O-ethoxycarbonyl/tert-butyldimethylsilyl (EOC/TBDMS) derivatives for direct GC-MS analysis. nih.gov Another relevant approach is the formation of trimethylsilyl (TMS) esters. The TMS derivative of the parent compound, picolinic acid, has been analyzed by GC-MS, demonstrating the feasibility of this method for pyridine carboxylic acids. nist.govnist.gov
In a GC-MS analysis of derivatized this compound, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and fragments them. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for its definitive identification. The mass spectra of picolinyl esters of fatty acids, for example, are of significant value in locating double bonds. nih.gov
Table 2: Typical GC-MS Parameters for Analysis of Derivatized Carboxylic Acids
| Parameter | Description |
|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylsilylimidazole (TMSI), or similar silylating agents. |
| GC Column | Typically a non-polar or medium-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. hmdb.ca |
| Carrier Gas | Helium or Hydrogen. |
| Injection Mode | Split or Splitless, depending on sample concentration. |
| Temperature Program | A temperature gradient is used to elute compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Detection | Full scan mode to obtain the complete mass spectrum or Selected Ion Monitoring (SIM) for targeted quantification. |
X-ray Crystallography for Solid-State Structure Determination
Molecular Conformation and Packing in Crystal Lattices
The molecular conformation of this compound in the solid state will be dictated by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. The pyridine ring is expected to be essentially planar. The carboxylic acid and ethoxycarbonyl substituents will adopt specific orientations relative to this ring.
Studies on picolinic acid derivatives show that the introduction of different substituents can induce significant changes in molecular conformation and crystal packing. researchgate.net For this compound, the rotational freedom around the C-C single bonds connecting the substituents to the ring allows for various conformations. The final solid-state conformation will be the one that allows for the most efficient packing in the crystal lattice, maximizing favorable intermolecular interactions. The molecules will arrange themselves in a highly ordered, repeating three-dimensional pattern known as a crystal lattice, which is built from the repetition of a fundamental unit called the unit cell.
Intermolecular Interactions in the Solid State
The solid-state structure of this compound is stabilized by a network of intermolecular interactions, which dictate the crystal packing and influence its physical properties. Non-covalent interactions play a crucial role in crystal engineering. mdpi.com The primary functional groups capable of engaging in these interactions are the carboxylic acid, the pyridine nitrogen, and the ester group.
Table 3: Potential Intermolecular Interactions in Solid-State this compound
| Interaction Type | Donor Group | Acceptor Group | Description |
|---|---|---|---|
| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Formation of classic carboxylic acid dimers. |
| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine Nitrogen (-N=) | Head-to-tail chain formation. |
| Weak Hydrogen Bond | Aromatic C-H | Ester Oxygen (C=O) | Contributes to packing efficiency. |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Face-to-face or offset stacking of aromatic rings. |
| Dipole-Dipole | Ester Group, Carboxylic Group | Ester Group, Carboxylic Group | Electrostatic interactions between polar functional groups. |
Vibrational and Electronic Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for identifying the functional groups present within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit a series of absorption bands that are characteristic of its specific functional groups. The presence of both a carboxylic acid and an ester group will give rise to distinct and identifiable peaks, particularly in the carbonyl stretching region.
The most prominent features in the spectrum are expected to be:
A very broad O-H stretching band from the carboxylic acid, typically centered around 3000 cm⁻¹, which may obscure the aromatic and aliphatic C-H stretches.
Two distinct C=O stretching bands. The carboxylic acid C=O stretch is expected around 1705-1725 cm⁻¹, while the ester C=O stretch typically appears at a higher frequency, around 1735-1745 cm⁻¹. vscht.cz Conjugation with the pyridine ring may shift these absorptions to slightly lower wavenumbers. libretexts.org
C=C and C=N stretching vibrations from the pyridine ring in the 1600-1400 cm⁻¹ region.
Distinct C-O stretching bands for the carboxylic acid and the ester functionalities in the 1300-1000 cm⁻¹ region.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3300-2500 | O-H stretch | Carboxylic Acid | Strong, very broad |
| 3100-3000 | C-H stretch | Aromatic (Pyridine Ring) | Medium to weak |
| 3000-2850 | C-H stretch | Aliphatic (-CH2-, -CH3) | Medium |
| 1745-1725 | C=O stretch | Ester | Strong |
| 1725-1700 | C=O stretch | Carboxylic Acid | Strong |
| 1610-1580 | C=C / C=N stretch | Aromatic Ring | Medium |
| 1500-1400 | C=C / C=N stretch | Aromatic Ring | Medium |
| 1300-1200 | C-O stretch | Ester / Carboxylic Acid | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic properties of molecules like this compound. The UV-Vis spectrum arises from electronic transitions between different energy levels within the molecule upon absorption of ultraviolet or visible light. For aromatic and heteroaromatic compounds containing carbonyl groups, the observed absorption bands are typically associated with π → π* and n → π* transitions.
The structure of this compound, which is the 4-ethyl ester of pyridine-2,4-dicarboxylic acid, contains a pyridine ring and two carbonyl groups (one from the carboxylic acid and one from the ethyl ester). The pyridine ring, an aromatic system, gives rise to intense π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. Studies on related pyridinedicarboxylate compounds show strong, broad absorption bands in the 220–300 nm range, with specific peaks observed at approximately 272 nm and 280 nm, corresponding to these π → π* transitions of the ligand. nih.gov
In addition to the transitions of the aromatic ring, the carbonyl groups of the carboxylic acid and the ester function possess non-bonding electrons (n electrons) in lone pairs on the oxygen atoms. These electrons can be excited to antibonding π* orbitals, resulting in n → π* transitions. masterorganicchemistry.com These transitions are generally weaker in intensity compared to π → π* transitions and often appear as shoulders on the main absorption bands or as separate bands at longer wavelengths, typically in the 270-300 nm region for many carbonyl-containing compounds. masterorganicchemistry.com The exact position and intensity of these absorption maxima are sensitive to the solvent polarity and the specific electronic environment of the chromophores.
For context, the UV absorption spectra of various pyridinedicarboxylic acid isomers have been studied, providing insight into the electronic transitions of this class of compounds. semanticscholar.org The absorption characteristics of picolinic acid (pyridine-2-carboxylic acid) and its complexes have also been documented, serving as a reference for understanding the spectral features of its derivatives. researchgate.net
Table 1: Typical UV-Vis Absorption Maxima for this compound and Related Compounds
| Compound | λmax (nm) | Associated Transition(s) | Reference |
|---|---|---|---|
| Pyridinedicarboxylate Ligands | ~272, ~280 | π → π* | nih.gov |
| General Carbonyl Compounds (C=O) | 270 - 300 | n → π* (weak) | masterorganicchemistry.com |
| Picolinic Acid Derivatives | 220 - 300 | π → π* and n → π* | nih.govsemanticscholar.org |
Note: The data presented are for related structural classes, as specific experimental data for this compound is not extensively published. The exact λmax values for the target compound may vary.
Raman Spectroscopy
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a characteristic "fingerprint" based on the inelastic scattering of monochromatic light. This technique is highly effective for the structural elucidation of pyridine carboxylic acid derivatives. The analysis of this compound via Raman spectroscopy would reveal distinct bands corresponding to the vibrations of the pyridine ring, the carboxylic acid group, and the ethyl ester substituent.
Detailed vibrational analysis, including both Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, has been performed on the parent compound, pyridine-2,4-dicarboxylic acid (24PDA). researchgate.net These studies, often supported by Density Functional Theory (DFT) calculations, allow for the precise assignment of observed Raman shifts to specific molecular vibrations. researchgate.net
Key vibrational modes expected for this compound, based on the analysis of 24PDA and other related structures like picolinic and dipicolinic acid, include: researchgate.netresearchgate.netscispace.com
Pyridine Ring Modes: These include ring breathing modes (typically around 1000-1030 cm⁻¹), trigonal ring breathing (ν₁₂), and various C-H and C-C stretching and bending vibrations within the ring. researchgate.net
Carbonyl Stretching (νC=O): Strong Raman bands corresponding to the C=O stretching of both the carboxylic acid and the ester groups are expected. These typically appear in the region of 1650-1750 cm⁻¹. The exact frequencies can distinguish between the acid and ester carbonyls and are influenced by hydrogen bonding.
Carboxylic Acid Modes: Besides the C=O stretch, other vibrations include C-O stretching and O-H in-plane and out-of-plane bending.
Ethyl Ester Modes: Characteristic vibrations of the ethoxy group (-OCH₂CH₃) include CH₂ and CH₃ stretching and bending modes, as well as C-O-C stretching.
The table below summarizes significant vibrational frequencies and their assignments for the parent compound, pyridine-2,4-dicarboxylic acid, which provides a reliable basis for interpreting the Raman spectrum of its 4-ethyl ester derivative. researchgate.net
Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for Pyridine-2,4-dicarboxylic Acid (Parent Compound)
| Observed Raman Shift (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~1710 | C=O Stretching (Carboxyl) |
| ~1620 | Ring C=C and C=N Stretching |
| ~1580 | Ring C=C and C=N Stretching |
| ~1400 | C-C Stretching, C-H Bending |
| ~1250 | In-plane C-H Bending |
| ~1025 | Ring Breathing Mode |
| ~840 | Ring Breathing, C-C-C Bending |
| ~630 | In-plane Ring Deformation |
Source: Data derived from vibrational analysis of pyridine-2,4-dicarboxylic acid. researchgate.net The presence of the ethyl ester group in this compound will introduce additional bands and may cause shifts in the listed frequencies.
Applications in Catalysis and Advanced Chemical Synthesis
Catalytic Applications in Organic Transformations
Detailed investigations into the catalytic applications of 4-(ethoxycarbonyl)picolinic acid are limited. The functionalization at the 4-position with an ethoxycarbonyl group can significantly alter the electronic properties and steric hindrance of the picolinic acid scaffold, thereby influencing its coordination chemistry and catalytic activity. However, specific examples and mechanistic studies for this particular derivative are not well-documented.
Role as Ligands in Metal-Catalyzed Reactions
While picolinic acid and its various derivatives are widely employed as bidentate ligands for a range of metal catalysts, specific studies detailing the use of this compound in this capacity are not readily found. The presence of the electron-withdrawing ethoxycarbonyl group at the 4-position is expected to modulate the electron density on the pyridine (B92270) ring and the nitrogen atom, which in turn would affect the stability and reactivity of its metal complexes. Theoretical explorations and comparative studies with other substituted picolinic acids could provide valuable insights, but empirical data from catalytic reactions are currently lacking in the literature.
Investigation of Catalytic Mechanisms
A comprehensive understanding of catalytic mechanisms relies on detailed kinetic studies, spectroscopic analysis of intermediates, and computational modeling. For metal complexes of this compound, such mechanistic investigations have not been reported. The study of how the ethoxycarbonyl substituent influences the elementary steps of a catalytic cycle—such as oxidative addition, reductive elimination, and migratory insertion—would be a novel area of research.
Utility in Ligand Design for Research Systems
The design of ligands is a cornerstone of coordination chemistry and catalysis research. Substituted picolinic acids are attractive scaffolds for ligand design due to their rigid backbone and tunable electronic and steric properties. The this compound molecule, with its distinct functional groups, presents an interesting candidate for the synthesis of novel ligands. The carboxylate and ester functionalities offer multiple coordination modes and the potential for further derivatization. However, specific research articles focusing on the utility of this compound as a primary component in the design of new ligand systems for specific research applications are not available.
Building Block in the Synthesis of Complex Organic Molecules
The structural features of this compound, including the pyridine core and two distinct carboxylic acid-derived functional groups, suggest its potential as a versatile building block in organic synthesis. It could, in principle, be used in the construction of more complex pharmaceutical agents, agrochemicals, or functional materials. Despite this potential, there are no specific reports in the surveyed literature that demonstrate the use of this compound as a key starting material or intermediate in the total synthesis of complex organic molecules.
Chemical Extraction and Recovery Studies
Chemical extraction and recovery are crucial processes in both industrial and laboratory settings. While studies on the extraction of the parent picolinic acid from aqueous solutions using various organic solvents and extractants have been conducted, there is no available research that specifically investigates the extraction and recovery of this compound. The difference in polarity and solubility imparted by the ethoxycarbonyl group would necessitate dedicated studies to optimize extraction parameters such as solvent choice, pH, and temperature.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Methodologies
Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, is a significant goal. This approach not only simplifies the experimental setup but also minimizes waste and improves time efficiency. nih.gov The synthesis of various aminopicolinic acid derivatives, which can serve as valuable ligands for transition metals, is another active area of investigation. umsl.edu
Development of Advanced Coordination Complexes
The ability of 4-(Ethoxycarbonyl)picolinic acid and its parent compound, picolinic acid, to form stable complexes with a variety of metal ions has opened up avenues for the development of advanced coordination complexes with diverse applications. nih.govajol.info These complexes are being explored for their potential in catalysis, materials science, and biomedicine. nih.govnih.govajol.info
Research is focused on synthesizing and characterizing new metal-organic frameworks (MOFs) using picolinic acid derivatives as organic linkers. nih.gov These porous materials have potential applications in gas storage, separation, and catalysis. The coordination behavior of these ligands with different transition metals is being studied to create complexes with specific geometries and electronic properties. researchgate.net For instance, the synthesis of one-dimensional coordination polymers has been achieved, demonstrating the versatility of these ligands in constructing extended structures. researchgate.net
Table 1: Examples of Metal Complexes with Picolinic Acid Derivatives
| Ligand | Metal Ion(s) | Resulting Complex/Polymer | Potential Application | Reference(s) |
| 3-picolylcyanoacetamide (3pica) | Mn(II), Zn(II), Co(II), Fe(II), Ni(II), Cd(II) | Discrete tetrahedral and octahedral complexes, 1D coordination polymers | Coordination Chemistry | researchgate.net |
| 4-picolylcyanoacetamide (4pica) | Co(II), Cd(II) | 1D coordination polymers | Coordination Chemistry | researchgate.net |
| 2-picolylcyanoacetamide (2pica) | Co(II), Cd(II) | Discrete octahedral complexes | Coordination Chemistry | researchgate.net |
| 2-Picolinic acid | Cu(II) | 1D coordination polymer | Catalysis | nih.gov |
| Dipicolinic acid | Co(II), Ni(II), Zn(II), Cd(II) | Mononuclear complexes | Antimicrobial agents | ajol.info |
This table is for illustrative purposes and does not represent an exhaustive list.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental studies is proving to be invaluable in advancing the understanding of this compound and its derivatives. scilit.comrsc.org Density Functional Theory (DFT) calculations are being employed to predict molecular structures, electronic properties, and reactivity indices. researchgate.netnih.govmdpi.com These theoretical insights guide experimental work by identifying promising candidates for synthesis and application.
For example, computational studies have been used to investigate the interactions of pyridine-based molecules within covalent-organic frameworks, providing a rationale for their enhanced stability. rsc.org Similarly, DFT calculations have been instrumental in understanding the mechanism of catalytic reactions involving picolinic acid-based copper complexes. nih.gov The correlation between calculated and experimental data, such as NMR chemical shifts, validates the computational models and enhances their predictive power. researchgate.netresearchgate.net This integrated approach accelerates the discovery and development of new materials and applications based on this compound.
Expansion into New Research Applications (Chemically Focused)
Beyond its established roles, researchers are actively exploring new chemically-focused applications for this compound and its derivatives. A significant area of interest is in the development of novel catalytic systems. For instance, coordination polymers based on picolinic acid have demonstrated catalytic activity in "click chemistry," a powerful tool for synthesizing 1,2,3-triazoles. nih.gov
The unique properties of picolinic acid derivatives also make them attractive for applications in materials science. The design and synthesis of new metal-organic frameworks (MOFs) with tunable pore sizes and high surface areas are being pursued for applications such as supercapacitors. nih.gov The incorporation of picolinic acid moieties into larger molecular architectures is also being explored to create materials with specific functions.
Furthermore, the synthesis of novel derivatives of picolinic acid continues to be a fruitful area of research, with new compounds being designed and evaluated for a range of potential applications, including their use as intermediates in the synthesis of biologically active molecules. atlantis-press.compensoft.netresearchgate.netconsensus.app
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Ethoxycarbonyl)picolinic acid, and how are the products characterized?
- Methodological Answer : The compound is typically synthesized via solvothermal methods using precursors like 4-picolinic acid derivatives and ethyl chloroformate. Key steps include refluxing in anhydrous solvents (e.g., DMF or THF) under nitrogen. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for solid-state structural elucidation. For example, solvothermal synthesis with copper chloride yielded a triclinic crystal structure, validated by single-crystal X-ray diffraction .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Adhere to OSHA and GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services. The compound may cause skin/eye irritation (Category 2/2A per GHS), necessitating emergency eyewash stations and showers in the workspace .
Q. How can researchers confirm the purity and stability of this compound during storage?
- Methodological Answer : Use differential scanning calorimetry (DSC) to monitor decomposition temperatures. Purity is assessed via melting point analysis (if available) or HPLC with UV detection. For stability, store the compound in airtight containers under inert gas (argon) at –20°C. Periodically retest using Fourier-transform infrared spectroscopy (FTIR) to detect hydrolytic degradation of the ethoxycarbonyl group .
Advanced Research Questions
Q. What challenges arise in utilizing this compound as a ligand in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer : The ethoxycarbonyl group can sterically hinder metal coordination. Optimize catalyst systems (e.g., PdCl₂ adducts with phosphine ligands) to enhance reactivity. Monitor reaction progress using gas chromatography-mass spectrometry (GC-MS) to detect intermediates. For example, palladium-catalyzed decarboxylative coupling with aryl bromides requires precise control of temperature (80–120°C) and solvent polarity (e.g., DMSO/water mixtures) to minimize side reactions .
Q. How can structural modifications of this compound improve its efficacy in coordination chemistry?
- Methodological Answer : Replace the ethoxy group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance metal-binding affinity. Synthesize derivatives via nucleophilic substitution and validate using density functional theory (DFT) calculations to predict coordination geometries. Compare experimental results (e.g., X-ray structures of Cu complexes) with computational models to refine design principles .
Q. What statistical methods are recommended for resolving contradictions in catalytic efficiency data involving this compound?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify variables (e.g., solvent polarity, temperature) influencing catalytic outcomes. Use K-means clustering to categorize datasets by reaction conditions. For time-dependent studies, employ autoregressive integrated moving average (ARIMA) models to account for temporal trends .
Q. How can researchers design experiments to investigate the solvent effect on the reactivity of this compound in organometallic reactions?
- Methodological Answer : Frame the study using the PICO framework:
- Population : Reactions involving Pd catalysts.
- Intervention : Polar aprotic solvents (e.g., DMF).
- Comparison : Non-polar solvents (e.g., toluene).
- Outcome : Reaction yield and turnover frequency (TOF).
Conduct a Doehlert matrix design to optimize solvent mixtures and analyze via response surface methodology (RSM) .
Methodological Guidance
Q. How to formulate a research question investigating the hydrolytic degradation pathways of this compound?
- Answer : Apply the FINER criteria:
- Feasible : Use LC-MS to track degradation products.
- Interesting : Link hydrolysis kinetics to pH and temperature.
- Novel : Explore enzymatic vs. abiotic pathways.
- Ethical : Use non-toxic buffers.
- Relevant : Implications for pharmaceutical stability.
Design pseudo-first-order kinetic studies under varying pH (2–12) and temperatures (25–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
